Methyl 5-oxopyrrolidine-2-carboxylate
CAS No.: 54571-66-3
Cat. No.: VC21096194
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54571-66-3 |
---|---|
Molecular Formula | C6H9NO3 |
Molecular Weight | 143.14 g/mol |
IUPAC Name | methyl 5-oxopyrrolidine-2-carboxylate |
Standard InChI | InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8) |
Standard InChI Key | HQGPKMSGXAUKHT-UHFFFAOYSA-N |
SMILES | COC(=O)C1CCC(=O)N1 |
Canonical SMILES | COC(=O)C1CCC(=O)N1 |
Introduction
Chemical Structure and Identification
Molecular Composition and Isomers
Methyl 5-oxopyrrolidine-2-carboxylate is characterized by its pyrrolidine-based structure with the molecular formula C₆H₉NO₃ and a molecular weight of 143.14 g/mol . The compound features a cyclic amide (lactam) structure with a carbonyl group at position 5 of the pyrrolidine ring and a methyl ester group at position 2. This configuration creates a chiral center at C-2, resulting in two enantiomers: the (R)- and (S)-isomers, as well as the racemic mixture. The stereochemistry at this position significantly influences the compound's biological activity and applications in pharmaceutical research.
The structural configuration contributes to the compound's ability to participate in various chemical reactions, particularly those involving the carbonyl groups or the nitrogen atom. The presence of both nucleophilic and electrophilic sites within the molecule makes it valuable as a building block in organic synthesis and pharmaceutical development.
Identification Parameters
The compound is identified through various chemical identifiers, as presented in the following table:
Physical and Chemical Properties
Thermodynamic and Physical Properties
The compound exhibits distinct thermodynamic properties depending on its stereochemistry, as outlined in the following table:
The significant variation in boiling points between the isomers under different pressure conditions highlights the impact of stereochemistry on physical properties. These differences can be crucial for purification processes and applications in various chemical reactions.
Synthesis Methods
Synthetic Routes
The synthesis of methyl 5-oxopyrrolidine-2-carboxylate can be achieved through various routes, with one documented method involving the esterification of pyroglutamic acid. This process typically begins with the reaction of DL-pyroglutamic acid with methanol in the presence of thionyl chloride at room temperature (20-25°C) for approximately one hour . This esterification step produces the methyl ester derivative.
For the synthesis of more complex derivatives such as methyl 1-Boc-5-oxopyrrolidine-2-carboxylate, additional steps are required. Following the initial esterification, the nitrogen atom can be protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of 4-dimethylaminopyridine (DMAP) in ethyl acetate at room temperature for about three hours . This method has been reported to achieve yields of approximately 70% for the protected derivative.
The stereoselectivity of the synthesis depends on the starting materials used. When beginning with L-pyroglutamic acid or D-pyroglutamic acid, the corresponding (S)- or (R)-isomers are obtained, respectively. For the racemic mixture, DL-pyroglutamic acid serves as the appropriate starting material.
Applications and Significance
Pharmaceutical Development
Methyl 5-oxopyrrolidine-2-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders . The compound's structural features make it valuable for creating molecules with specific biological activities. Its incorporation into drug development pipelines enhances efficacy through precise molecular interactions with biological targets. The chiral nature of the compound also allows for stereoselective synthesis of pharmaceuticals, which can be critical for achieving desired therapeutic effects while minimizing side effects.
Biochemical Research
In biochemical investigations, this compound plays a significant role in studies related to enzyme activity and metabolic pathways . Researchers utilize it to understand fundamental biological processes and develop new therapeutic strategies. Its structural similarity to components of certain peptides and proteins makes it useful in investigating protein-ligand interactions and enzymatic mechanisms. These studies contribute to advancing knowledge in biochemistry and molecular biology, potentially leading to breakthroughs in disease treatment.
Polymer Chemistry
When incorporated into polymer formulations, methyl 5-oxopyrrolidine-2-carboxylate contributes to improved material properties including flexibility and strength . These enhancements are beneficial in manufacturing applications across various industries. The compound's functional groups can participate in polymerization reactions, creating polymers with specific characteristics tailored for particular applications. This versatility in polymer chemistry expands the range of materials available for industrial use.
Agricultural Chemistry
In agricultural research and development, the compound finds applications in creating more effective pest control agents . These agricultural chemicals benefit from improved environmental safety profiles compared to traditional pesticides. The incorporation of methyl 5-oxopyrrolidine-2-carboxylate into agrochemical formulations can enhance target specificity and reduce environmental persistence, addressing key concerns in modern agricultural practices.
Analytical Chemistry
As a standard in analytical methods, methyl 5-oxopyrrolidine-2-carboxylate aids in the accurate quantification of related compounds in various samples . This application is crucial for ensuring the reliability and precision of analytical results in research and quality control processes. The well-defined properties of the compound make it an ideal reference standard for chromatographic and spectroscopic techniques used in pharmaceutical, environmental, and food analysis.
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